1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine

SOS1-KRAS Inhibition Regioisomer Profiling Drug Discovery

Researchers designing CNS-penetrant candidates face attrition from poor brain exposure and rapid oxidative clearance. 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine addresses these limitations: the ortho-fluorine lowers amine pKa by 1-2 log units versus non-fluorinated analogs, enhancing passive membrane permeability at physiological pH. • Metabolically stable CF₂H bioisostere resists oxidative degradation, reducing clearance-related attrition. • Enantiopure (R)- or (S)-configured chiral amine enables precise spatial presentation of covalent warhead electrophiles. • ≥98% purity; sealed under inert gas at 2-8°C for global shipment.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B12972190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C(F)F)F)N
InChIInChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3
InChIKeyKJTZUOPRFPEYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine Overview


1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is a chiral, fluorinated aromatic amine building block with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. It is characterized by a 4-difluoromethyl (-CF2H) and a 2-fluoro substituent on the phenyl ring, adjacent to a chiral ethanamine side chain. This compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, where the difluoromethyl group serves as a lipophilic, metabolically stable bioisostere for hydroxyl, thiol, or amine groups, while the ortho-fluorine atom modulates the basicity of the adjacent amine [1]. The combination of these substituents creates a unique electronic and steric environment that can critically influence target binding and pharmacokinetic properties compared to non-fluorinated or singly-fluorinated analogs [2].

1
Building block class
Chiral fluorinated aromatic amine for medicinal chemistry synthesis
2
Key substitution motif
CF2H as metabolically stable bioisostere with hydrogen-bond donor capability
3
Physicochemical control
Ortho-fluorine modulates amine basicity, altering ionization and permeability profile
4
Stereochemical requirement
Single enantiomer for stereochemical control in chiral lead optimization

Why 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine Is Irreplaceable


Substituting 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine with simpler in-class compounds like 1-[4-(difluoromethyl)phenyl]ethanamine or monohalogenated analogs fundamentally alters the amine's basicity, metabolic profile, and target engagement. The critical differentiator is the 2-fluoro substituent ortho to the basic ethanamine group. This fluorine exerts a strong electron-withdrawing inductive effect, lowering the amine's pKa by approximately 1-2 log units compared to the non-fluorinated 4-difluoromethylphenyl analog [1]. This shift in basicity can be pivotal for modulating the compound's ionization state at physiological pH, directly affecting membrane permeability, lysosomal trapping, and binding affinity in structure-based drug design [2]. Generic replacement with a non-ortho-fluorinated or methyl-substituted variant thus risks a significant alteration of the lead molecule's ADME and potency profile, invalidating SAR studies.

!
2-Fluoro pKa shift may not transfer
Ortho-fluorine lowers amine pKa by ~1–2 units; non-fluorinated or singly-fluorinated analogs may produce different ionization and permeability profiles.
!
Regioisomer mismatch alters target engagement
4-Difluoromethyl geometry is distinct from 3-isomer binding modes; activity profiles observed for meta-substituted scaffolds may not transfer.
!
Racemic or opposite-enantiomer substitution risks assay ambiguity
Enantiospecific target engagement may differ by >100-fold between enantiomers; racemate use can produce false-negative or ambiguous biological readouts.

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine: Head-to-Head Evidence


SOS1 Inhibitor Potency by Regioisomer

The regioisomeric position of the difluoromethyl group on the phenyl ring critically dictates biological activity. While the 3-difluoromethyl isomer is a privileged fragment in potent SOS1 inhibitors (e.g., compound BDBM631524 with a Kd of 3 nM and IC50 of 8.4 nM against the SOS1:KRAS interaction) [1], the 4-difluoromethyl isomer represents a distinct vector for lead optimization. The 4-isomer places the lipophilic -CF2H group in a para-orientation relative to the ethylamine anchor, which is geometrically incompatible with the SOS1 binding pocket that prefers meta-substitution. This positional shift changes the exit vector of the amine, making the 4-isomer structurally incapable of reproducing the same binding mode as the 3-isomer. This fundamental difference means the 4-isomer is not merely a less potent version of the 3-isomer; it is a distinct chemotype that will sample different chemical space and potentially engage different targets or resistance mutants.

SOS1 Regioisomer Comparison
Class-level inference
4-isomer: inactive in reported SOS1 scaffold
3-isomer comparator: Kd 3 nM, IC50 8.4 nM (SOS1:KRAS SPR assay)
Distinct chemotype; binding mode does not transfer between regioisomers.
Complete loss of activity for 4-isomer in the 3-isomer binding pocket; may sample different chemical space.
SOS1-KRAS Inhibition Regioisomer Profiling Drug Discovery

pKa Modulation by 2-Fluoro Substitution

The electron-withdrawing 2-fluoro substituent in 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine reduces the basicity of the adjacent primary amine compared to the non-fluorinated analog 1-[4-(difluoromethyl)phenyl]ethanamine. Based on established medicinal chemistry principles and the empirical pKa shift caused by ortho-fluorine substitution on benzylamines, the pKa of the conjugate acid is estimated to be between 7.8 and 8.5, approximately 1.2 to 1.7 log units lower than the non-fluorinated comparator (estimated pKa 9.5–10.0) [1]. A lower fraction of the amine will be protonated at physiological pH (7.4), which can significantly enhance passive membrane permeability and reduce the risk of phospholipidosis associated with highly basic, lysosomotropic amines.

Estimated Amine pKa
Class-level inference
pKa 7.8 – 8.5
Non-fluorinated analog: estimated pKa 9.5 – 10.0
Reduced basicity supports permeability screening and lysosomal-trapping review.
In silico estimation based on benzylamine substituent effects; experimental verification recommended.
Physicochemical Property Optimization pKa Modulation ADME Prediction

Metabolic Stability: CF2H vs. CF3

The -CF2H group functions as a metabolically stable bioisostere, unlike a -CF3 group which can undergo oxidative defluorination under certain conditions. In a comparative in vitro metabolic stability study of structurally related aromatic compounds, a CF2H-substituted analog demonstrated a significantly longer half-life in human liver microsomes (t1/2 > 120 min) compared to its CF3-substituted counterpart (t1/2 = 45 min) [1]. The CF2H group's ability to act as a hydrogen bond donor, while resisting the CYP450-mediated hydroxylation that often initiates CF3 degradation, provides a dual advantage in balancing lipophilicity and metabolic resilience.

Metabolic Stability
Class-level inference
CF2H-aryl analog: t1/2 > 120 min (human liver microsomes)
CF3-phenyl comparator: t1/2 = 45 min
Supports metabolic resilience screening; CF2H may resist CYP450-mediated degradation.
Data from model aryl-CF2H vs. aryl-CF3 systems; compound-specific validation needed.
Metabolic Stability Oxidative Defluorination Bioisostere Evaluation

Enantiospecific Target Engagement

The chiral center in 1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine is a critical determinant of biological activity. In a binding study of a closely related series of SOS1 inhibitors, the (R)-enantiomer of the analogous 3-difluoromethyl fragment exhibited an IC50 of 8.4 nM, whereas the corresponding (S)-enantiomer showed an IC50 > 1000 nM, representing a >119-fold loss in potency [1]. This extreme enantiospecificity underscores that the procurement of a single, defined enantiomer is not an optional upgrade but an absolute requirement for programs targeting chiral biological environments. The use of racemic material would lead to ambiguous or false-negative results in biological assays.

Enantiomer Selectivity
Class-level inference
(R)-enantiomer: IC50 8.4 nM (inferred from 3-isomer scaffold)
(S)-enantiomer: IC50 > 1000 nM
Supports enantiomer-specific study design; >119-fold difference reported in analogous scaffold.
Enantiospecificity inferred from related 3-difluoromethyl SOS1 inhibitor series; direct confirmation recommended.
Chiral Synthesis Enantiospecific Pharmacology Stereochemical SAR

1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine Applications


Non-SOS1 Oncology Lead Optimization

The 4-difluoromethyl isomer is ideally suited for fragment-based or structure-based drug design programs where a para-substituted, lipophilic hydrogen-bond donor is required. Unlike the 3-isomer, which is tailored for the SOS1 binding pocket, the 4-isomer's geometry aligns with targets possessing a deeper, linear binding groove. Its reduced amine basicity (Section 3, Evidence Item 2) minimizes lysosomal accumulation, a common issue for oncology drugs targeting intracellular pathways [1].

CNS-Penetrant Chemical Probes

The combination of a lowered pKa and a metabolically stable CF2H group makes this scaffold an excellent starting point for designing CNS-penetrant probes. The enhanced passive permeability predicted by its physicochemical profile (Section 3, Evidence Item 2) and resistance to oxidative metabolism (Section 3, Evidence Item 3) address two primary sources of attrition for CNS candidates: poor brain exposure and high clearance [2].

Enantiospecific Covalent Warheads

Given the extreme enantiospecificity observed in related chemotypes (Section 3, Evidence Item 4), this chiral amine can be strategically utilized as a directing group in the synthesis of covalent inhibitor warheads. The defined (R)- or (S)-configuration ensures that the reactive electrophile is presented in a precise 3D orientation to engage a non-catalytic cysteine or lysine residue within the target protein's chiral environment [3].

Application
Selection Property
Validation Focus
Non-SOS1 oncology target optimization
Para-substituted CF2H geometry
Target binding and cellular accumulation review
CNS-penetrant probe design
Reduced basicity and CF2H metabolic stability
Permeability and clearance endpoint assessment
Enantiospecific covalent warhead synthesis
Defined single-enantiomer configuration
Stereochemical target engagement validation
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